2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)-

IDO1 inhibitor TDO inhibitor Cancer immunotherapy

Researchers dissecting the IDO1/TDO kynurenine pathway often lack selective probes to distinguish enzyme-specific contributions. 3-Amino-3-benzyloxindole (CAS 646995-92-8) addresses this gap as a modest but selective TDO inhibitor (IC50=1.09 µM, 1.6-fold over IDO1). • Differentiates TDO- from IDO1-mediated kynurenine production in co-culture assays • Available in gram-scale quantities with enantioselective synthesis (up to 98% ee) • 3-Amino handle supports parallel derivatization; benzyl group provides UV chromophore for HPLC Supplied as an off-white to pale yellow solid in 10 mg to bulk quantities. In stock for immediate dispatch.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 646995-92-8
Cat. No. B12609988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)-
CAS646995-92-8
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C3=CC=CC=C3NC2=O)N
InChIInChI=1S/C15H14N2O/c16-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14(15)18/h1-9H,10,16H2,(H,17,18)
InChIKeyDEVRQGOGFHAWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-benzylindolin-2-one: Overview and IDO1/TDO Activity


2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- (CAS 646995-92-8), also referred to as 3-amino-3-benzylindolin-2-one, is a 3,3-disubstituted oxindole bearing a primary amine at the quaternary C3 center [1]. This heterocyclic scaffold is a privileged structure in medicinal chemistry, as 3-aminooxindoles are core building blocks for numerous bioactive compounds and natural products [2]. The compound is an off-white to pale yellow solid with molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It has been identified as a modest dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes of high interest in cancer immunotherapy [3].

Why 3-Amino-3-benzylindolin-2-one Cannot Be Replaced in IDO1/TDO Research


The C3-benzyl substituent and the primary amine at the quaternary center of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)- collectively govern its biochemical recognition profile. Replacement with a 3-methyl or 3-ethyl analog dramatically reduces molecular volume and aromatic interactions, altering target binding [1]. More critically, the 3-benzylidene-indolin-2-one analogs (common kinase inhibitor scaffolds) lack the sp3-hybridized quaternary carbon and the free amine, resulting in distinct geometry and hydrogen-bonding patterns that preclude simple interchange [2]. The IDO1/TDO activity data confirm that subtle structural modifications lead to >10-fold shifts in IC50 values, making direct substitution scientifically unsound without revalidation [3].

Key Differentiation Evidence for 3-Amino-3-benzylindolin-2-one


Dual IDO1/TDO Inhibitory Activity vs. 3-Methyl Analog

The target compound inhibits recombinant human IDO1 with an IC50 of 1.77 µM and human TDO with an IC50 of 1.09 µM [1]. In contrast, the 3-amino-3-methylindolin-2-one analog (no benzyl group) shows no measurable IDO1 inhibition at 10 µM in the same fluorescence-based assay format, demonstrating that the benzyl moiety is indispensable for target engagement [2]. This represents a >5.6-fold selectivity window for the benzylated analog over the methyl congener.

IDO1 inhibitor TDO inhibitor Cancer immunotherapy Tryptophan metabolism

Synthetic Accessibility and Yield Advantage

The target compound is obtained in 85% isolated yield via ammonolysis of 3-benzyl-3-chlorooxindole in ammonium hydroxide over 3.0 h [1]. In comparison, the analogous 3-amino-3-(4-methylbenzyl) derivative requires 24 h under identical conditions to reach only 62% yield, while the 3-amino-3-(4-chlorobenzyl) analog requires 48 h for 55% yield [2]. The benzyl (unsubstituted) variant thus offers a favorable combination of reaction rate and isolated yield.

Organic synthesis Building block Ammonolysis Oxindole derivatization

Chiral Quaternary Center for Enantioselective Synthesis

The target compound possesses a tetrasubstituted stereogenic carbon at C3, making it a racemic mixture in its commercially available form. Enantioenriched 3-amino-3-benzyloxindoles can be prepared via enantioselective phase-transfer catalysis, achieving up to 98% enantiomeric excess (ee) [1]. In contrast, the non-quaternary 3-benzylidene-indolin-2-one series (E/Z geometric isomers) cannot access this stereochemical dimension and achieve at most 4:1 diastereomeric ratios under optimized conditions [2]. The ability to resolve or synthesize a single enantiomer with >95% ee is critical for target selectivity validation.

Chiral pool synthesis Enantioselective Asymmetric catalysis Stereochemistry

IDO1 vs. TDO Selectivity Profile

The target compound displays a 1.6-fold selectivity for TDO over IDO1 (IDO1 IC50 = 1.77 µM; TDO IC50 = 1.09 µM) [1]. In contrast, the structurally related tryptanthrin derivative N-benzyltryptanthrin shows pan-inhibition with IDO1 IC50 = 0.15 µM and TDO IC50 = 0.18 µM, a near-equipotent dual profile [2]. While the target compound is modestly potent, its subtle selectivity may be advantageous in dissecting the relative contributions of IDO1 vs. TDO in specific tumor microenvironments.

IDO1 selectivity TDO selectivity Dual inhibitor Tryptophan catabolism

Molecular Complexity and sp3 Character Comparison

The target compound has a fraction of sp3 hybridized carbons (Fsp3) of 0.29, driven by the quaternary C3 center and the benzyl methylene . This compares favorably to the 3-benzylidene-indolin-2-one class (Fsp3 = 0.13), which is essentially planar and has been extensively patented in kinase inhibitor intellectual property [1]. The higher Fsp3 value for the 3-amino-3-benzyl scaffold correlates with improved solubility and reduced promiscuity in in vitro panels, as reported for 3,3-disubstituted oxindoles [2].

Chemical space Fraction of sp3 Lead-likeness Patent landscape

Scalable Diversification into Spirooxindole Libraries

The 3-amino-3-benzylindolin-2-one scaffold has been demonstrated on gram scale for subsequent Ullmann coupling to yield chiral spirooxindole benzofused pyrrols, preserving enantiomeric integrity [1]. In contrast, the 3-benzylidene-indolin-2-one series undergoes Michael addition at the exocyclic double bond to form spirocyclopropyl or spirocyclic adducts, but without the chiral quaternary amine handle for further diversification [2]. The 3-amino handle permits acylation, sulfonylation, and reductive amination without loss of the C3 stereocenter, providing a broader chemical space for library synthesis.

Spirooxindole Diversification Scale-up Late-stage functionalization

Optimal Application Scenarios


IDO1/TDO Pathway Deconvolution in Tumor Immunology

The compound's modest but selective TDO inhibition (IC50 = 1.09 µM, 1.6-fold over IDO1) [1] makes it suitable as a chemical probe in co-culture systems of IDO1-expressing dendritic cells and TDO-expressing cancer cells. Researchers can use it to distinguish IDO1- from TDO-mediated kynurenine production, where equipotent dual inhibitors like N-benzyltryptanthrin (IC50 ≈ 0.15–0.18 µM; non-selective) [2] would confound interpretation.

Enantiopure Building Block for Chiral Spirooxindole Libraries

The demonstrated gram-scale preparation and enantioselective synthesis (up to 98% ee) [3] enable procurement of enantiopure lots for constructing chiral spirooxindole screening libraries. The 3-amino handle supports parallel acylation/sulfonylation, and the benzyl group provides a UV chromophore for HPLC monitoring, advantages absent in 3-benzylidene oxindole alternatives [4].

Fragment-Based Lead Discovery with High Fsp3 Scaffold

With a molecular weight of 238.28 Da and Fsp3 of 0.29 , the compound meets fragment criteria (MW < 300) while offering greater 3D character than the planar 3-benzylidene oxindole series (Fsp3 ≈ 0.13) [5]. This higher saturation level correlates with reduced off-target promiscuity in biochemical panels [6], making it an attractive fragment starting point for IDO1/TDO inhibitor optimization.

Synthetic Methodology Benchmarking and Process Development

The 85% yield, 3-hour ammonolysis protocol from 3-benzyl-3-chlorooxindole [7] provides a reproducible benchmark for comparing new synthetic methodologies (e.g., photocatalytic, enzymatic) for 3-aminooxindole construction. The unsubstituted benzyl derivative's faster kinetics and higher yield relative to 4-substituted benzyl analogs (55–62% yield, 24–48 h) [8] establish it as the standard substrate for reaction optimization studies.

Quote Request

Request a Quote for 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.